Bienvenue dans la boutique en ligne BenchChem!

Benzamil

ENaC inhibition Cystic fibrosis Ion transport

Benzamil (benzyl amiloride) is the definitive ENaC/NCX inhibitor for researchers demanding target specificity and reproducible data. With ~20-fold greater ENaC potency than amiloride (EC50 21.9 nM in human bronchial epithelial cells) and potent NCX inhibition (IC50 ~100 nM), Benzamil eliminates off-target variability that plagues generic amiloride-class compounds. Unlike amiloride—essentially inactive at NCX (IC50 ≈ 1 mM)—Benzamil enables dual-target pharmacology with 10,000-fold selectivity at the sodium-calcium exchanger. Choose Benzamil for Ussing chamber ENaC studies, TRPP3 investigations (IC50 1.1 μM), or cardiac/neuronal Ca2+ handling research where target deconvolution is critical.

Molecular Formula C13H14ClN7O
Molecular Weight 319.75 g/mol
CAS No. 2898-76-2
Cat. No. B1198395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamil
CAS2898-76-2
Synonymsenzamil
benzamil amiloride
N-(N-benzylamidino)-3,5-diamino-6-chloropyrazine carboxamide
Molecular FormulaC13H14ClN7O
Molecular Weight319.75 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N
InChIInChI=1S/C13H14ClN7O/c14-9-11(16)20-10(15)8(19-9)12(22)21-13(17)18-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,15,16,20)(H3,17,18,21,22)
InChIKeyKXDROGADUISDGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzamil (CAS 2898-76-2): Potent Amiloride Analog for ENaC and NCX Research


Benzamil (benzyl amiloride) is a synthetic amiloride analog and potent inhibitor of epithelial sodium channels (ENaC) and the sodium-calcium exchanger (NCX) [1]. Structurally defined by a benzyl substitution on the guanidinium moiety of amiloride, this compound exhibits substantially enhanced potency at ENaC compared to the parent molecule . Benzamil is utilized as a pharmacological tool to interrogate ENaC-mediated sodium transport, NCX function, and related ion channel activity including TRPP3 and certain ASIC/Deg/ENaC family members [2]. The compound is commercially supplied as the hydrochloride salt for enhanced solubility in aqueous experimental systems.

Benzamil Procurement: Why Substituting Amiloride or EIPA Introduces Experimental Confounds


Substituting Benzamil with parent amiloride or other analogs (e.g., EIPA, phenamil) introduces substantial variability in target engagement and off-target profiles that compromise experimental reproducibility. Benzamil's potency at ENaC exceeds that of amiloride by approximately 20-fold [1], and it occupies a distinct intermediate position in the TRPP3 inhibition hierarchy relative to phenamil and EIPA [2]. Critically, Benzamil demonstrates an IC50 of ~100 nM for NCX, whereas amiloride is essentially inactive at this transporter (IC50 ≈ 1 mM) [3]. These quantitative differences in both primary target potency and secondary pharmacology preclude the use of generic 'amiloride-class' interchangeability. The evidence presented below quantifies Benzamil's specific position within the analog series across multiple assay systems, providing procurement-grade justification for its selection over closest comparators.

Benzamil Quantitative Differentiation: Head-to-Head Evidence Versus Amiloride, Phenamil, and EIPA


ENaC Inhibition: Benzamil vs. Amiloride in Primary Human Bronchial Epithelial Cells

Benzamil inhibits ENaC-mediated short-circuit current with approximately 21-fold greater potency than amiloride in normal human bronchial epithelial cells (HBEC) [1]. In Ussing chamber assays, the EC50 for benzamil was 21.9 nM, while amiloride required 454 nM to achieve equivalent inhibition [1].

ENaC inhibition Cystic fibrosis Ion transport

TRPP3 Channel Blockade: Rank-Order Potency Among Amiloride Analogs

In Xenopus laevis oocytes expressing TRPP3, benzamil exhibits an IC50 of 1.1 μM for inhibition of Ca2+-activated currents, positioning it between the more potent phenamil (IC50 = 0.14 μM) and the less potent EIPA (IC50 = 10.5 μM) and amiloride (IC50 = 143 μM) [1]. The rank order of potency is phenamil > benzamil > EIPA > amiloride [1].

TRPP3 Polycystin-L Calcium signaling

ENaC Binding Affinity: Benzamil vs. Phenamil and Amiloride in Kidney Membranes

Competition binding studies using [3H]phenamil in pig kidney membranes establish a rank-order binding affinity of phenamil (K0.5 = 10 nM) > benzamil (K0.5 = 43 nM) > amiloride [1]. Benzamil demonstrates approximately 4-fold lower affinity than phenamil but substantially higher affinity than amiloride at the ENaC binding site [1].

ENaC Binding affinity Renal physiology

NCX Inhibition: Target Engagement Where Amiloride Fails

Benzamil inhibits the Na+/Ca2+ exchanger (NCX) with an IC50 of approximately 100 nM, whereas amiloride is a weak NCX inhibitor requiring approximately 1 mM for effect—a 10,000-fold difference in potency [1]. Benzamil is reported to be approximately 10 times more potent than amiloride for NCX inhibition [1].

NCX Sodium-calcium exchanger Calcium homeostasis

In Vivo Efficacy: Antinociceptive Effects in Neuropathic Pain Model

Intrathecal administration of benzamil (3-30 μg) increased paw withdrawal threshold by 76% ± 14% in spinal nerve-ligated rats, compared to an 87% ± 12% increase with amiloride under identical conditions . Both compounds demonstrated significant antinociceptive effects versus vehicle (p=0.012 for benzamil; p=0.007 for amiloride) .

ASIC Neuropathic pain In vivo pharmacology

TRPA1 Channel Inhibition: Differential Off-Target Activity Profile

Benzamil inhibits TRPA1 channels with an IC50 of 55 μM, whereas the compound exhibits IC50 values of 0.1 μM for NCX, 1.1 μM for TRPP3, and low nanomolar potency for ENaC [1]. This concentration-dependent target hierarchy (ENaC/NCX ≪ TRPP3 ≪ TRPA1) defines the selectivity window for benzamil's primary pharmacology [1].

TRPA1 Off-target pharmacology Selectivity

Benzamil Application Scenarios: Evidence-Based Selection for Ion Channel and Transporter Research


Epithelial Sodium Transport Studies in Airway or Renal Epithelia

Benzamil is indicated for Ussing chamber or equivalent short-circuit current assays where complete ENaC blockade is required at nanomolar concentrations. The EC50 of 21.9 nM in human bronchial epithelial cells [1] supports benzamil's use over amiloride when minimizing off-target Na+/H+ exchanger effects is critical. Researchers studying cystic fibrosis, hypertension, or sodium transport regulation should procure benzamil rather than amiloride when experimental design demands >90% ENaC inhibition without entering concentration ranges that affect NHE or other amiloride-sensitive transporters.

TRPP3 Channel Pharmacology and Calcium Signaling Research

Benzamil provides an intermediate-potency TRPP3 inhibitor (IC50 = 1.1 μM) [2] suitable for studies where maximal TRPP3 blockade (achievable with phenamil, IC50 = 0.14 μM) may be excessive or where comparative pharmacology across the analog series is required. Benzamil's 10-fold separation from EIPA (IC50 = 10.5 μM) and 130-fold separation from amiloride (IC50 = 143 μM) enables concentration-response profiling. This makes benzamil the appropriate procurement choice for TRPP3 studies in Xenopus oocyte expression systems or native tissues where polycystin-L function is being interrogated.

NCX-Dependent Calcium Extrusion Studies in Neuronal or Vascular Preparations

Benzamil is the preferred amiloride analog for studies investigating Na+/Ca2+ exchanger (NCX) function, given its potent NCX inhibition (IC50 ≈ 100 nM) [3] while amiloride is essentially inactive at NCX (IC50 ≈ 1 mM). This 10,000-fold potency differential makes benzamil the only viable amiloride-class compound for NCX pharmacology. Researchers studying calcium handling in cardiomyocytes, vascular smooth muscle, or neurons where NCX contributes to calcium extrusion should select benzamil. The compound has been specifically validated for examining NCX-mediated Ca2+ extrusion in hippocampal pyramidal neurons, where it increased both duration and amplitude of dendritic calcium transients.

Mechanistic Deconvolution of ENaC versus NCX Contributions in Vivo

Benzamil's dual ENaC/NCX inhibitory profile enables in vivo studies that differentiate the contributions of these two targets to physiological and pathophysiological processes. The compound has demonstrated functional efficacy in the rat spinal nerve ligation neuropathic pain model and potentiates myogenic vasoconstriction in afferent arterioles [4]. When paired with amiloride (which lacks meaningful NCX activity), benzamil allows researchers to attribute differential in vivo effects to NCX inhibition. This makes benzamil a strategic procurement choice for integrated physiology studies in cardiovascular, renal, and pain research where target deconvolution is a primary objective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzamil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.